molecular formula C8H14N2O5S B12426389 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

Cat. No.: B12426389
M. Wt: 253.29 g/mol
InChI Key: MIZMPWFZMWDOPJ-QTXRYYSDSA-N
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Description

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is a compound with the molecular formula C8H14N2O5S It is a derivative of L-alanine, featuring an acetyl group, an amino group, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 typically involves multiple steps. One common method includes the acetylation of L-alanine followed by the introduction of the sulfinyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Used in the development of new materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine Sodium Salt
  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-13C3

Uniqueness

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into biochemical pathways and mechanisms.

Biological Activity

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 (often referred to as AAMA-Sul) is a compound with significant biological implications, particularly in the context of acrylamide exposure. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula C8H14N2O5SC_8H_{14}N_2O_5S and a molecular weight of 253.25 g/mol. It is characterized by the presence of an acetyl group, an amino group, and a sulfinyl group attached to the L-alanine backbone. The compound's structure contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₈H₁₄N₂O₅S
Molecular Weight253.25 g/mol
CAS Number861959-88-8
Synthesis RouteAcetylation followed by sulfinyl and amino group introduction

The biological activity of AAMA-Sul is largely attributed to its role as a metabolite of acrylamide , a known carcinogen formed during food processing. Research indicates that AAMA-Sul may influence various biochemical pathways, potentially acting as an inhibitor or activator of specific enzymes involved in metabolic processes. The sulfinyl group is particularly noteworthy for its ability to participate in redox reactions, which can affect cellular signaling pathways.

Case Studies and Research Findings

  • Acrylamide Metabolism :
    • A study by Kopp et al. (2008) highlighted that AAMA-Sul is a urinary metabolite of acrylamide, suggesting its relevance in biomonitoring acrylamide exposure in humans. The study emphasized the importance of understanding the metabolic pathways leading to the formation of such metabolites for assessing health risks associated with acrylamide consumption .
  • Toxicological Implications :
    • Fennell et al. (2006) explored the toxicological effects of acrylamide and its metabolites, including AAMA-Sul. Their findings indicated that while acrylamide poses significant health risks, its metabolites also require careful evaluation due to their potential biological activity and effects on human health .
  • Potential Therapeutic Applications :
    • Ongoing research is investigating the potential therapeutic applications of AAMA-Sul in mitigating the effects of acrylamide toxicity. Preliminary studies suggest that compounds like AAMA-Sul could be leveraged for developing protective strategies against the harmful effects of dietary acrylamide.

Applications in Research

This compound has several applications across various scientific fields:

  • Biochemistry : Used as a reference standard in studies examining metabolic pathways related to acrylamide.
  • Toxicology : Important for understanding the metabolism and potential detoxification mechanisms involving acrylamide exposure.
  • Pharmaceutical Research : Investigated for its potential role in drug development targeting metabolic disorders linked to environmental toxins.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that AAMA-Sul possesses unique properties compared to other related compounds:

CompoundKey Features
N-Acetyl-L-alanineLacks sulfinyl and amino groups; less reactive
3-Amino-3-oxopropyl sulfoxideContains sulfinyl and amino groups; no acetyl

The presence of all three functional groups (acetyl, amino, and sulfinyl) on the L-alanine backbone makes AAMA-Sul particularly reactive and biologically relevant.

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

253.29 g/mol

IUPAC Name

(2R)-3-(3-amino-3-oxopropyl)sulfinyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1/i1D3

InChI Key

MIZMPWFZMWDOPJ-QTXRYYSDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O

Origin of Product

United States

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